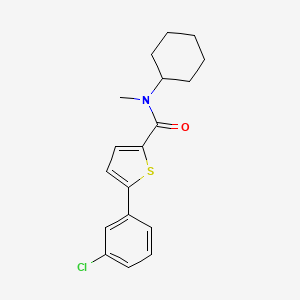
5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide, also known as CT-3, is a synthetic cannabinoid compound that was first synthesized in 1994 by John W. Huffman. It belongs to the family of indole-derived synthetic cannabinoids and has been studied extensively for its potential therapeutic properties.
Mechanism of Action
5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide acts on the endocannabinoid system in the body, which is responsible for regulating various physiological processes such as pain sensation, appetite, and mood. It binds to the CB1 and CB2 receptors in the body and modulates their activity, leading to the analgesic and other effects.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide has been shown to have other biochemical and physiological effects. It has been found to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory conditions. It has also been studied for its potential use in treating neurological disorders such as multiple sclerosis and epilepsy.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide for lab experiments is that it is a synthetic compound, which means that its purity and potency can be precisely controlled. This makes it easier to conduct experiments and obtain reliable results. However, one limitation of 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Future Directions
There are several future directions for research on 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide. One area of interest is its potential use in treating various types of pain, including chronic pain. Another area of research is its potential use in treating inflammatory conditions such as arthritis. Additionally, 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide could be studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
Conclusion:
In conclusion, 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide is a synthetic cannabinoid compound that has been studied extensively for its potential therapeutic properties. It has been found to have analgesic, anti-inflammatory, and other effects, and could be useful in the treatment of various conditions. More research is needed to fully understand its properties and potential applications.
Synthesis Methods
The synthesis of 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide involves the reaction of 3-chlorobenzoyl chloride with cyclohexylamine to form the intermediate product, 3-chlorobenzoylcyclohexylamine. This intermediate is then reacted with methyl thiophene-2-carboxylate in the presence of a base to yield the final product, 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide.
Scientific Research Applications
5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of research has been its use as an analgesic or pain reliever. Studies have shown that 5-(3-chlorophenyl)-N-cyclohexyl-N-methyl-2-thiophenecarboxamide has analgesic effects that are comparable to those of morphine, but with fewer side effects.
properties
IUPAC Name |
5-(3-chlorophenyl)-N-cyclohexyl-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS/c1-20(15-8-3-2-4-9-15)18(21)17-11-10-16(22-17)13-6-5-7-14(19)12-13/h5-7,10-12,15H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCLFOROBARMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=C(S2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-N-cyclohexyl-N-methylthiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7560984.png)



![1-(2-Furoyl)-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazine](/img/structure/B7561014.png)
![N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]-3-chloroaniline](/img/structure/B7561016.png)

![N~2~-(2,3-dihydro-1H-inden-1-yl)-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7561038.png)
![1-(4-isopropylbenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B7561039.png)
![3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile](/img/structure/B7561049.png)